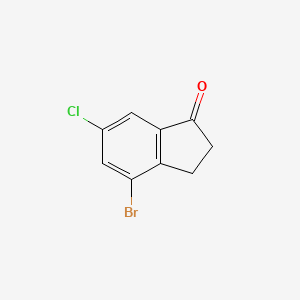

4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one

Descripción

Propiedades

IUPAC Name |

4-bromo-6-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCKBUGGMIUBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260017-94-4 | |

| Record name | 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties of 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one is a halogenated derivative of indanone, a class of compounds recognized for its versatile role in organic synthesis and medicinal chemistry. The rigid bicyclic core of the indanone scaffold, combined with the specific substitution pattern of bromine and chlorine atoms, makes this molecule a valuable building block for the synthesis of more complex chemical entities. The presence of two distinct halogen atoms offers orthogonal reactivity, providing chemists with selective handles for further molecular elaboration, particularly in the development of novel therapeutic agents and advanced materials.

This guide provides a comprehensive overview of the known and predicted chemical properties of 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one, its synthesis, and key safety information. While experimental data for this specific molecule is limited in published literature, this document compiles available information and provides expert insights based on analogous structures to support research and development activities.

Table of Contents

-

Chemical Identity and Physical Properties

-

Proposed Synthesis and Reaction Mechanisms

-

Reactivity Profile and Potential Applications

-

Spectral Characterization (Predicted)

-

Safety and Handling

-

References

Chemical Identity and Physical Properties

4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one is a solid organic compound at room temperature, characterized by the presence of a bromine atom at the 4-position and a chlorine atom at the 6-position of the indanone ring system.

Molecular Structure

An In-Depth Technical Guide to the Structure Elucidation of 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one

Introduction: The Imperative for Structural Certainty

In the landscape of drug discovery and materials science, substituted indanones serve as privileged scaffolds—versatile building blocks for synthesizing complex molecular architectures with significant biological activity.[1][2] The compound 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one (Molecular Formula: C₉H₆BrClO) is one such intermediate.[3] The precise placement of its halogen substituents is not a trivial matter; it fundamentally dictates the molecule's steric and electronic properties, influencing its reactivity in subsequent synthetic steps and its potential interactions with biological targets.

Chapter 1: Foundational Analysis - Mass Spectrometry

The first and most fundamental question in any structure elucidation is "What is the molecular formula?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing a precise mass measurement that can distinguish between isobaric compounds.

Expected Results & Interpretation

For 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one, the mass spectrum is uniquely informative due to the distinct isotopic patterns of bromine and chlorine.

-

Chlorine Isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), a ratio of approximately 3:1.

-

Bromine Isotopes: ⁷⁹Br (50.7% abundance) and ⁸¹Br (50.3% abundance), a ratio of approximately 1:1.

The presence of one bromine and one chlorine atom will result in a characteristic cluster of molecular ion peaks ([M]⁺, [M+2]⁺, [M+4]⁺). The expected pattern arises from the different combinations of these isotopes.[4] The most abundant peak in this cluster will not necessarily be the monoisotopic peak but a combination of the most abundant isotopes.[4]

| Ion Species | Isotopic Composition | Expected m/z (Monoisotopic) | Expected Relative Abundance |

| [M]⁺ | C₉H₆⁷⁹Br³⁵ClO | 243.9291 | ~75% |

| [M+2]⁺ | C₉H₆⁸¹Br³⁵ClO / C₉H₆⁷⁹Br³⁷ClO | 245.9270 / 245.9261 | ~100% (Combined) |

| [M+4]⁺ | C₉H₆⁸¹Br³⁷ClO | 247.9240 | ~25% |

| Table 1: Predicted isotopic distribution pattern for the molecular ion of 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one. |

The observation of this specific isotopic cluster provides powerful initial evidence for the presence of one bromine and one chlorine atom in the molecule. The monoisotopic mass, precisely measured by HRMS, confirms the elemental composition C₉H₆BrClO.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Ionization Method: Electrospray Ionization (ESI) is a common choice for this class of molecule, typically forming the [M+H]⁺ adduct.

-

Analysis Mode: Operate in positive ion mode with a mass resolution of >10,000.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500.

-

Data Processing: Compare the measured exact mass of the monoisotopic peak with the theoretical mass calculated for C₉H₆BrClO to confirm the elemental formula. Analyze the isotopic pattern and compare it to the theoretical distribution.

Chapter 2: Functional Group Identification - Infrared Spectroscopy

With the molecular formula established, the next logical step is to identify the functional groups present. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a rapid and effective method for this purpose.

Expected Results & Interpretation

The IR spectrum will be dominated by a few key absorbances that are characteristic of the indanone core.

| Wavenumber (cm⁻¹) | Vibration Type | Significance for Structure |

| ~3100-3000 | C-H Stretch (Aromatic) | Confirms the presence of the benzene ring. |

| ~2960-2850 | C-H Stretch (Aliphatic) | Corresponds to the two -CH₂- groups in the five-membered ring. |

| ~1715-1705 | C=O Stretch (Ketone) | This is a critical, strong absorbance. The frequency is characteristic of a five-membered ring ketone conjugated with an aromatic system. |

| ~1600-1450 | C=C Stretch (Aromatic) | Further evidence for the aromatic ring. |

| ~800-600 | C-Cl / C-Br Stretch | While present, these are in the fingerprint region and are less diagnostic than the carbonyl stretch. |

| Table 2: Predicted key infrared absorption frequencies. |

The most crucial piece of information from the IR spectrum is the confirmation of the carbonyl group and its specific environment (conjugated, five-membered ring), which strongly supports the indanone scaffold.[5]

Chapter 3: The Definitive Map - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular skeleton and the placement of substituents.

The Elucidation Workflow: A Visual Guide

The following diagram illustrates the logical flow of NMR experiments, starting from simple proton counts and culminating in the assembly of the complete structure.

Caption: NMR experimental workflow for structure elucidation.

¹H NMR: The Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

-

Aromatic Region (δ 7.0-8.0 ppm): The benzene ring has two remaining protons. Due to the substitution pattern, they will appear as two distinct signals, likely doublets or singlets depending on their meta-relationship. The electron-withdrawing effects of the halogens and the carbonyl group will shift these protons downfield.

-

Aliphatic Region (δ 2.5-3.5 ppm): The 2,3-dihydroindenone structure contains two methylene (-CH₂-) groups. These will appear as two distinct signals, each integrating to 2H. They are adjacent to each other, forming an ethyl fragment (-CH₂-CH₂-). Therefore, they are expected to appear as two triplets, with a typical coupling constant (³JHH) of ~7-8 Hz. The methylene group at C2 (α to the carbonyl) is expected to be further downfield than the one at C3.[6]

| Predicted Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 ppm | s (or d) | 1H | H-7 or H-5 | Aromatic proton deshielded by adjacent carbonyl and/or halogen. |

| ~7.6 ppm | s (or d) | 1H | H-5 or H-7 | Second distinct aromatic proton. |

| ~3.2 ppm | t | 2H | H-2 (-CH₂-) | Methylene group alpha to the electron-withdrawing carbonyl group. |

| ~2.8 ppm | t | 2H | H-3 (-CH₂-) | Methylene group adjacent to the aromatic ring and the other methylene. |

| Table 3: Predicted ¹H NMR data for 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one (in CDCl₃). |

¹³C NMR & DEPT: The Carbon Skeleton

A broadband-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment further clarifies whether each carbon is a CH₃, CH₂, CH, or a quaternary carbon (C).[7]

| Predicted Shift (δ) | DEPT-135 | Assignment | Rationale |

| ~195-200 ppm | No Signal | C1 (C=O) | Characteristic chemical shift for a conjugated ketone. |

| ~150-155 ppm | No Signal | C7a or C3a | Quaternary aromatic carbon deshielded by carbonyl and ring fusion. |

| ~140-145 ppm | No Signal | C3a or C7a | Second quaternary aromatic carbon. |

| ~135-140 ppm | Positive | C5 or C7 | Aromatic CH carbon. |

| ~130-135 ppm | No Signal | C6 (-Cl) | Aromatic carbon attached to chlorine; signal is deshielded. |

| ~125-130 ppm | Positive | C7 or C5 | Second aromatic CH carbon. |

| ~115-120 ppm | No Signal | C4 (-Br) | Aromatic carbon attached to bromine; signal is shielded relative to C-Cl. |

| ~35-40 ppm | Negative | C2 (-CH₂-) | Aliphatic carbon alpha to the carbonyl group.[8] |

| ~25-30 ppm | Negative | C3 (-CH₂-) | Second aliphatic carbon.[8] |

| Table 4: Predicted ¹³C NMR data and DEPT-135 analysis. |

2D NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are assembled.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A crucial cross-peak will be observed between the two aliphatic triplets (~3.2 ppm and ~2.8 ppm), confirming the -CH₂-CH₂- spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It allows for the unambiguous assignment of the signals in Table 3 to the corresponding carbon signals in Table 4.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the final structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Expected key HMBC correlations for structural confirmation.

Crucial HMBC Correlations for Isomer Differentiation:

-

H-3 to C-4 and C-3a: The protons on C3 (the -CH₂- group further from the carbonyl) are expected to show a correlation to the carbon bearing the bromine (C4). This is a definitive link confirming the bromine's position.

-

H-5 to C-4 and C-6: The aromatic proton at C5 will show correlations to both the bromine-bearing carbon (C4) and the chlorine-bearing carbon (C6), unambiguously fixing the relative positions of all three substituents on that side of the ring.

-

H-2 and H-3 to C-1: Both methylene protons should show correlations to the carbonyl carbon (C1), confirming the indanone core structure.

Chapter 4: The Gold Standard - Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by mapping the electron density of the molecule in three-dimensional space.[9]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: The primary challenge is growing a high-quality single crystal. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, or a hexane/ethyl acetate mixture).[9]

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer.[9]

-

Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure. The final model provides precise bond lengths, bond angles, and the definitive connectivity of all atoms, including the exact positions of the bromine and chlorine atoms.[9]

Conclusion

The structure elucidation of 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one is a systematic process that builds a case from multiple, corroborating pieces of analytical evidence. Mass spectrometry confirms the elemental formula and the presence of one bromine and one chlorine atom. Infrared spectroscopy identifies the key carbonyl functional group within the indanone framework. Finally, a comprehensive suite of 1D and 2D NMR experiments provides a detailed map of the proton and carbon skeletons, with specific HMBC correlations offering definitive proof of the substituent placement. While X-ray crystallography remains the ultimate arbiter of solid-state structure, the described spectroscopic workflow provides a robust and confident structural assignment essential for the advancement of research and development.

References

- BenchChem. (2025). Comparative Analysis of X-ray Crystal Structures of Halogenated 1-Indanone Derivatives.

- Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information. Royal Society of Chemistry.

- Wu, H., & Hynes, Jr., J. (2010). Supporting Information for an article in Organic Letters.

- ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.

- PubChemLite. (n.d.). 4-bromo-6-chloro-2,3-dihydro-1h-inden-1-one. University of Luxembourg.

- ChemicalBook. (n.d.). 4-Bromo-1-indanone synthesis.

- PubChem. (n.d.). 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information.

- BenchChem. (n.d.). 4-Bromo-6-chloro-1H-indazole.

- The Royal Society of Chemistry. (2013). Supplementary Materials for an article in RSC Advances.

- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

- Preprints.org. (2024). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.

- Guo, C., & Zhang, H. (2025). Metal-free radical cascade cyclization/haloazidation of enynones to access functionalized 1-indanones. Organic & Biomolecular Chemistry, 23, 1067-1072.

- Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.

- Harrick Scientific Products Inc. (n.d.). ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY.

- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane.

Sources

- 1. preprints.org [preprints.org]

- 2. Metal-free radical cascade cyclization/haloazidation of enynones to access functionalized 1-indanones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one | C9H6BrClO | CID 71757374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. harricksci.com [harricksci.com]

- 6. rsc.org [rsc.org]

- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one: A Technical Guide

Introduction

4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one is a halogenated derivative of 1-indanone, a class of compounds recognized for their versatile biological activities and as valuable scaffolds in medicinal chemistry and drug design.[1][2] The precise substitution pattern of a bromine atom at the 4-position and a chlorine atom at the 6-position of the indanone core creates a unique electronic and steric environment, making it a key intermediate for the synthesis of novel bioactive molecules. Accurate and unambiguous structural elucidation of this compound is paramount for its application in research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one, offering a predictive framework for its characterization. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous substituted indanones.

Molecular Structure and Isotopic Considerations

The structure of 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one, with the IUPAC name 4-bromo-6-chloro-2,3-dihydroinden-1-one, is presented below.[3] Its molecular formula is C₉H₆BrClO.[3] The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) will result in characteristic isotopic patterns in the mass spectrum, which is a key diagnostic feature for the identification of this compound.

Caption: Molecular Structure of 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | H-7 |

| ~7.6 | s | 1H | H-5 |

| ~3.2 | t | 2H | H-3 |

| ~2.8 | t | 2H | H-2 |

Interpretation:

-

Aromatic Protons: The two aromatic protons, H-5 and H-7, are expected to appear as singlets due to the substitution pattern which minimizes ortho and meta couplings. Their chemical shifts will be in the downfield region, influenced by the electron-withdrawing effects of the carbonyl group and the halogens.

-

Aliphatic Protons: The two methylene groups at positions 2 and 3 will each give rise to a triplet, due to coupling with the adjacent methylene group. The protons at C-3, being adjacent to the aromatic ring, are expected to be slightly more downfield than those at C-2, which are adjacent to the carbonyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (C-1) |

| ~155 | C-7a |

| ~140 | C-3a |

| ~138 | C-6 |

| ~135 | C-5 |

| ~125 | C-4 |

| ~122 | C-7 |

| ~36 | C-2 |

| ~28 | C-3 |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon (C-1) is expected to have the most downfield chemical shift, typically above 200 ppm.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons bearing the bromine (C-4) and chlorine (C-6) will be influenced by the halogen's electronegativity and anisotropic effects. The quaternary carbons (C-3a and C-7a) will also be clearly identifiable.

-

Aliphatic Carbons: The two methylene carbons (C-2 and C-3) will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one is expected to show characteristic absorption bands for the carbonyl group and the aromatic ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1710 | Strong | C=O stretch (conjugated ketone) |

| ~1600, ~1470 | Medium-Weak | C=C aromatic ring stretches |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch |

| ~850-800 | Strong | C-H out-of-plane bending (aromatic) |

| ~1100-1000 | Medium | C-Cl stretch |

| ~600-500 | Medium | C-Br stretch |

Interpretation:

The most prominent peak in the IR spectrum will be the strong absorption band around 1710 cm⁻¹ corresponding to the stretching vibration of the conjugated carbonyl group. The presence of the aromatic ring will be confirmed by the C=C stretching bands and the aromatic C-H stretching and bending vibrations. The C-Cl and C-Br stretching vibrations are expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one, the presence of bromine and chlorine will lead to a distinctive isotopic pattern for the molecular ion peak.

Predicted Mass Spectrum Data

| m/z | Relative Abundance | Assignment |

| 244/246/248 | ~100% / ~130% / ~30% | [M]⁺, [M+2]⁺, [M+4]⁺ |

| 216/218/220 | Variable | [M-CO]⁺ |

| 181/183 | Variable | [M-CO-Cl]⁺ |

| 137 | Variable | [M-Br-CO]⁺ |

| 102 | Variable | [C₈H₆]⁺ |

Interpretation:

The molecular ion peak ([M]⁺) will appear as a cluster of peaks at m/z 244, 246, and 248 due to the isotopic abundances of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl. The most intense peak in this cluster is expected to be the [M+2]⁺ ion. Key fragmentation pathways would likely involve the loss of a carbon monoxide molecule ([M-CO]⁺), followed by the loss of chlorine ([M-CO-Cl]⁺) or bromine ([M-Br-CO]⁺).

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Apply a 90° pulse with a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a 30° pulse with a relaxation delay of 2 seconds.

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-500 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition and Processing: The instrument's software will record the mass spectrum. Identify the molecular ion peak cluster and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a compound containing one bromine and one chlorine atom.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a novel compound like 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one is depicted below.

Sources

An In-depth Technical Guide to 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one (CAS No. 1260017-94-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of significant interest in medicinal chemistry and organic synthesis. While specific literature on this exact molecule is sparse, this document consolidates available data, proposes a robust synthetic pathway based on established chemical principles, and discusses its potential applications as a key building block for complex therapeutic agents. The guide is designed to equip researchers with the foundational knowledge required for the synthesis, characterization, and strategic utilization of this compound in drug discovery and development programs.

Introduction: The Significance of the Indanone Scaffold

The indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a valuable scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. Notably, the indanone moiety is a key feature of Donepezil, a leading therapeutic for Alzheimer's disease, highlighting the therapeutic potential embedded within this chemical class.[2] Halogenated indanones, such as 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one, are particularly valuable as synthetic intermediates. The presence of bromine and chlorine atoms at specific positions on the aromatic ring offers versatile handles for further chemical modifications through cross-coupling reactions and other transformations, allowing for the systematic exploration of structure-activity relationships (SAR) in drug design.[3]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a compound is critical for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1260017-94-4 | [4] |

| Molecular Formula | C₉H₆BrClO | [4] |

| Molecular Weight | 245.50 g/mol | [4] |

| IUPAC Name | 4-bromo-6-chloro-2,3-dihydroinden-1-one | [4] |

| Canonical SMILES | C1CC(=O)C2=C1C(=CC(=C2)Cl)Br | [4] |

| Physical Form | Expected to be a solid at room temperature | General knowledge |

Proposed Synthesis Pathway: A Strategic Approach

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule points to 3-(3-bromo-5-chlorophenyl)propanoic acid as the logical precursor. This precursor contains the requisite carbon skeleton and substitution pattern on the aromatic ring, primed for cyclization.

Caption: Retrosynthetic analysis of the target indanone.

Step 1: Synthesis of the Precursor, 3-(3-bromo-5-chlorophenyl)propanoic acid

The synthesis of the propanoic acid precursor can be achieved through several established methods in organic chemistry. One common approach involves the malonic ester synthesis, starting from 3-bromo-5-chlorobenzyl bromide.

Experimental Protocol (Proposed):

-

Malonic Ester Alkylation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), sodium ethoxide is prepared by carefully adding sodium metal to absolute ethanol. To this solution, diethyl malonate is added dropwise at room temperature. The resulting solution is then treated with 3-bromo-5-chlorobenzyl bromide. The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Hydrolysis and Decarboxylation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then treated with a strong base, such as aqueous sodium hydroxide, and heated to reflux to hydrolyze the ester groups. Following hydrolysis, the reaction is carefully acidified with a strong acid (e.g., hydrochloric acid) and heated to induce decarboxylation, yielding the desired 3-(3-bromo-5-chlorophenyl)propanoic acid.

-

Workup and Purification: The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Acylation

The final step in the proposed synthesis is the intramolecular Friedel-Crafts acylation of the propanoic acid precursor to form the indanone ring system. This reaction is typically mediated by a strong acid.

Experimental Protocol (Proposed):

-

Acid Chloride Formation (Optional but Recommended): For a more facile cyclization, the carboxylic acid can be converted to its more reactive acid chloride. This is achieved by treating 3-(3-bromo-5-chlorophenyl)propanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) at room temperature. The reaction is typically stirred for a few hours, and the excess reagent and solvent are removed under reduced pressure.

-

Cyclization: The crude acid chloride is dissolved in a dry, non-polar solvent such as dichloromethane or 1,2-dichloroethane. The solution is cooled in an ice bath, and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is added portion-wise.[5] The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC or GC-MS.

-

Workup and Purification: Upon completion, the reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The resulting crude 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one can be purified by column chromatography on silica gel or by recrystallization.

Caption: Proposed two-step synthesis workflow.

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one are not available in the public domain, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.0-8.0 ppm): Two singlets (or narrow doublets due to meta-coupling) are anticipated for the two aromatic protons. The exact chemical shifts will be influenced by the deshielding effects of the carbonyl group and the halogens.

-

Aliphatic Region (δ 2.5-3.5 ppm): Two triplets are expected for the two methylene groups (-CH₂-) of the five-membered ring. The methylene group adjacent to the carbonyl (C2) will likely appear further downfield than the methylene group at C3. Each triplet will be the result of coupling with the adjacent methylene group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Carbonyl Carbon (δ > 190 ppm): A characteristic downfield signal is expected for the ketone carbonyl carbon.

-

Aromatic Carbons (δ 120-150 ppm): Six distinct signals are anticipated for the six aromatic carbons, with the carbons bearing the bromo and chloro substituents showing characteristic shifts.

-

Aliphatic Carbons (δ 25-45 ppm): Two signals are expected for the two methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the carbonyl group.

-

C=O Stretch: A strong, sharp peak is expected in the region of 1690-1720 cm⁻¹, characteristic of an α,β-unsaturated ketone in a five-membered ring.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

-

C-Br and C-Cl Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine and chlorine.

-

Molecular Ion Peak (M⁺): The mass spectrum will exhibit a complex molecular ion cluster due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This will result in M⁺, M⁺+2, and M⁺+4 peaks with a predictable intensity ratio, which is a powerful diagnostic tool for confirming the presence of both halogens.

-

Fragmentation Pattern: Common fragmentation pathways for indanones include the loss of CO, followed by rearrangements of the resulting carbocation.

Safety and Handling

Based on the GHS information for this compound, appropriate safety precautions must be taken.[4]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Applications in Drug Discovery and Organic Synthesis

4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The strategic placement of the two halogen atoms allows for selective functionalization. For instance, the bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination) than the chlorine atom, enabling sequential modifications of the aromatic ring. This differential reactivity is a powerful tool for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.[3]

The indanone core itself is a key pharmacophore in various therapeutic areas, including neuroscience (e.g., acetylcholinesterase inhibitors for Alzheimer's disease) and oncology.[1][2] By using 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one as a starting material, medicinal chemists can introduce a wide range of substituents at the 4- and 6-positions to modulate the pharmacological properties of the final compounds, such as potency, selectivity, and pharmacokinetic profiles.

Conclusion

4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one represents a strategically important, yet under-documented, chemical entity. This guide has outlined its key properties and proposed a robust and logical synthetic route based on established organic chemistry principles. While experimental data for this specific molecule is limited, the predictive analysis of its spectroscopic characteristics provides a solid foundation for its identification and characterization. The true value of this compound lies in its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The dual halogenation pattern offers a gateway to a wide array of derivatives, making it a valuable tool for researchers and scientists in the ongoing quest for new and improved medicines. As research in this area progresses, it is anticipated that the utility of 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one will become increasingly apparent, solidifying its place in the repertoire of medicinal chemists and synthetic organic chemists.

References

- Ahmed, S. (2016). A review on the biological activity of indane and its derivatives. [Journal Name, Volume(Issue), Pages]. (Note: A specific journal for this reference was not found in the search results, but the existence of the review is mentioned).

-

Efficient Synthesis of Halo Indanones via Chlorosulfonic Acid Mediated Friedel—Crafts Cyclization of Aryl Propionic Acids and Their Use in Alkylation Reactions. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

-

MySkinRecipes. (n.d.). 4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71757374, 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one. Retrieved January 20, 2026, from [Link].

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved January 20, 2026, from [Link]

-

Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 647-662. [Link]

-

PubChemLite. (n.d.). 4-bromo-6-chloro-2,3-dihydro-1h-inden-1-one. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one. Retrieved January 20, 2026, from [Link]

-

Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2010). South African Journal of Chemistry, 63, 83-87. [Link]

-

Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". (n.d.). [Journal Name]. Retrieved January 20, 2026, from [Link]

-

The Crucial Role of 2-Indanone in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 20, 2026, from [Link]

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

physical and chemical characteristics of 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one

An In-Depth Technical Guide to 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications in Drug Discovery

Abstract

4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one is a halogenated bicyclic ketone of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Its rigid scaffold, derived from the 1-indanone core, is a privileged structure found in numerous biologically active compounds. The presence of two distinct halogen atoms—bromine and chlorine—at specific positions on the aromatic ring provides strategic handles for further chemical modification. The bromine atom, in particular, serves as a versatile functional group for metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse molecular libraries. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics, a plausible synthetic pathway, key reactive properties, and safety protocols for this compound, designed for researchers and professionals in drug development.

Compound Profile and Identification

The 1-indanone framework is a foundational element in the development of various therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1][2] The title compound, 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one, is a functionalized derivative positioned as a valuable intermediate for building molecular complexity. Its structural features allow for selective modifications, making it a powerful tool for structure-activity relationship (SAR) studies.

| Property | Value | Source |

| IUPAC Name | 4-bromo-6-chloro-2,3-dihydroinden-1-one | [3] |

| CAS Number | 1260017-94-4 | [3] |

| Molecular Formula | C₉H₆BrClO | [3] |

| Molecular Weight | 245.50 g/mol | [3] |

| Canonical SMILES | C1CC(=O)C2=C1C(=CC(=C2)Cl)Br | [4] |

| InChIKey | WCCKBUGGMIUBNX-UHFFFAOYSA-N | [3] |

Physicochemical Characteristics

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. It is known to be a solid at room temperature.

| Property | Predicted/Observed Value | Rationale / Analogous Compound Data |

| Appearance | Off-white to light yellow solid | Based on related compounds like 4-bromo-1-indanone.[5] |

| Melting Point | ~95 - 105 °C (Estimated) | Analogous compounds 5-chloro-1-indanone (mp 94-98 °C) and 4-bromo-1-indanone (mp 95-99 °C) have similar melting points.[5][6] |

| Boiling Point | > 300 °C (Estimated) | High molecular weight and polarity suggest a high boiling point. 4-bromo-1-indanone boils at 125 °C at a reduced pressure of 1.5 mmHg.[5] |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Acetone); Insoluble in water. | The nonpolar aromatic core and halogen substituents dominate the molecule's low polarity, making it soluble in organic media. |

Spectroscopic Signature Analysis

Verified spectra for this specific compound are not publicly available. However, a detailed prediction of its key spectral features can be made based on its functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

-

Aromatic Protons (2H): Two signals are expected in the aromatic region (~7.5-7.8 ppm). The proton at C5 (adjacent to chlorine) and the proton at C7 (adjacent to the carbonyl group) will appear as distinct singlets or very narrowly split doublets (due to meta-coupling, which is often minimal). Deshielding is caused by the electron-withdrawing nature of the halogens and the ketone.

-

Aliphatic Protons (4H): Two triplets are expected for the adjacent methylene (-CH₂-CH₂-) groups.

-

C3-H₂ (~2.7 ppm): A triplet, deshielded by the adjacent aromatic ring.

-

C2-H₂ (~3.1 ppm): A triplet, further deshielded due to its proximity to the electron-withdrawing carbonyl group.

-

¹³C NMR Spectroscopy

Due to the lack of symmetry, nine unique carbon signals are predicted:

-

Carbonyl Carbon (C1): ~195-205 ppm. This is a characteristic chemical shift for a ketone carbonyl carbon.

-

Aromatic Carbons (6C): Six distinct signals between ~120-155 ppm. The carbons directly bonded to the halogens (C4-Br and C6-Cl) will have their chemical shifts significantly influenced by these substituents.

-

Aliphatic Carbons (2C): Two signals in the upfield region, typically between ~25-40 ppm, corresponding to C2 and C3.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the ketone functional group.

-

C=O Stretch: A strong, sharp absorption band around 1705-1725 cm⁻¹ , characteristic of an α,β-unsaturated ketone conjugated with an aromatic ring.[7]

-

C=C Stretch (Aromatic): Medium intensity bands around 1580-1600 cm⁻¹ .

-

C-H Stretch (Aliphatic): Weak to medium bands around 2850-2960 cm⁻¹ .

-

C-H Bending (Aromatic): Bending vibrations in the fingerprint region below 900 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is particularly useful for confirming the identity of this compound due to the unique isotopic signatures of bromine and chlorine.

-

Molecular Ion (M⁺): A complex cluster of peaks will be observed for the molecular ion due to the natural isotopic abundance of Br (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and Cl (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

-

Isotopic Pattern: The expected pattern will show:

-

A base peak at m/z 244 (C₉H₆⁷⁹Br³⁵ClO).

-

An M+2 peak at m/z 246 of approximately 130% relative intensity (from C₉H₆⁸¹Br³⁵ClO and C₉H₆⁷⁹Br³⁷ClO).

-

An M+4 peak at m/z 248 of approximately 48% relative intensity (from C₉H₆⁸¹Br³⁷ClO). This distinct M:M+2:M+4 ratio is definitive proof of the presence of one bromine and one chlorine atom.

-

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

The most logical and widely used method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[1][8] This approach offers high yields and regiochemical control.

Experimental Protocol (Proposed):

-

Step 1: Friedel-Crafts Acylation: To a cooled suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), add 3-bromo-5-chlorotoluene followed by the dropwise addition of succinic anhydride. The reaction is stirred until completion to yield 4-(3-bromo-5-chlorophenyl)-4-oxobutanoic acid.

-

Step 2: Clemmensen Reduction: The ketoacid from Step 1 is subjected to Clemmensen reduction using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl) to reduce the ketone, yielding 4-(3-bromo-5-chlorophenyl)butanoic acid. (Note: Alternative reductions like Wolff-Kishner could also be used).

-

Step 3: Intramolecular Friedel-Crafts Cyclization: The resulting butanoic acid is first converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂). This intermediate is then treated with a Lewis acid like AlCl₃ in an inert solvent. The intramolecular acylation proceeds to form the five-membered ring, yielding the final product, 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one, after aqueous workup and purification by chromatography or recrystallization.

Key Chemical Reactivity for Drug Development

The true value of this compound lies in its potential for diversification. The C4-bromo group is a prime site for palladium-catalyzed cross-coupling reactions, while the ketone offers another point for modification.

-

Suzuki-Miyaura Coupling: The C-Br bond can be coupled with a wide variety of aryl or heteroaryl boronic acids. This is one of the most powerful methods for creating biaryl structures, which are common motifs in pharmaceuticals.[9]

-

Sonogashira Coupling: Reaction with terminal alkynes under palladium/copper catalysis introduces an alkynyl substituent, a valuable group for probing molecular interactions or for further conversion (e.g., via click chemistry).

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, coupling the indanone core with various primary or secondary amines to generate novel aniline derivatives.

-

Ketone Reduction: The carbonyl can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄), creating a chiral center and a hydrogen bond donor.

Safety, Handling, and Storage

This compound should be handled with appropriate care in a laboratory setting.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[3] |

Handling Protocol:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

-

Avoid breathing dust. Minimize dust generation during handling.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials. Room temperature storage is generally acceptable.

References

-

Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Publishing. Available at: [Link]

-

He, W., Zhang, R., & Cai, M. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Supporting Information. Available at: [Link]

-

Serafin, K., & Stodulski, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

-

Serafin, K., & Stodulski, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Available at: [Link]

-

Indanone synthesis. Organic Chemistry Portal. Available at: [Link]

-

4-bromo-6-chloro-2-methyl-1-indanone. Chemsrc. Available at: [Link]

-

4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one. PubChem. Available at: [Link]

-

Supplementary Materials: Efficient and reusable graphene-γ-Fe2O3 magnetic nano-composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. The Royal Society of Chemistry. Available at: [Link]

-

Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. (2024). ACS Publications. Available at: [Link]

-

4-bromo-6-chloro-2,3-dihydro-1h-inden-1-one. PubChemLite. Available at: [Link]

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). PubMed. Available at: [Link]

-

4-Bromo-6-chloro-1H-indole. PubChem. Available at: [Link]

-

1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Available at: [Link]

-

Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Schiff Base Complex. ResearchGate. Available at: [Link]

-

Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2010). ResearchGate. Available at: [Link]

-

Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. (2022). PMC - NIH. Available at: [Link]

-

Benzenamine, 4-bromo-. NIST WebBook. Available at: [Link]

-

1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Available at: [Link]

-

ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. Harrick. Available at: [Link]

-

Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. (2021). NIH. Available at: [Link]

-

4-Bromo-6-methyl-1-indanone. SpectraBase. Available at: [Link]

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one | C9H6BrClO | CID 71757374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-bromo-6-chloro-2,3-dihydro-1h-inden-1-one (C9H6BrClO) [pubchemlite.lcsb.uni.lu]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-Chloro-1-indanone 99 42348-86-7 [sigmaaldrich.com]

- 7. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Modern Alchemist's Guide to Halogenated Indanones: A Deep Dive into Reactivity and Synthetic Strategy

Foreword: The Privileged Scaffold in a New Light

The 1-indanone core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from the Alzheimer's drug Donepezil to novel anticancer and anti-inflammatory candidates.[1][2][3][4] The introduction of a halogen atom onto this versatile framework dramatically expands its synthetic potential, transforming it into a highly adaptable building block for complex molecular architectures. This guide provides an in-depth exploration of the reactivity of halogenated indanones, offering researchers, scientists, and drug development professionals a sophisticated understanding of how to strategically leverage these powerful intermediates. We will dissect the causal factors governing experimental outcomes, moving beyond mere protocols to illuminate the underlying principles of reactivity.

I. Strategic Synthesis of Halogenated Indanones

The journey into the reactivity of halogenated indanones begins with their synthesis. The most prevalent and robust method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides.[1][2] This venerable reaction can be adapted to produce a wide array of substituted indanones, including those bearing halogens on the aromatic ring.

The choice of cyclization conditions is critical and often depends on the electronic nature of the aromatic ring. For electron-rich or neutral arenes, traditional Lewis acids like AlCl₃ or protic acids such as polyphosphoric acid (PPA) are effective.[1] However, when dealing with electron-deficient arenes, such as those deactivated by a halogen substituent, more potent reagents are required. In these cases, chlorosulfonic acid, used as both reagent and solvent, has proven highly effective for achieving cyclization where other Lewis acids fail.[5][6]

Experimental Protocol: Synthesis of 6-Chloro-1-Indanone via Friedel-Crafts Acylation

-

Acid Chloride Formation: To a solution of 3-(4-chlorophenyl)propanoic acid (1.0 eq) in dichloromethane (DCM, 5 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours, monitoring the evolution of gas. The reaction is complete when gas evolution ceases.

-

Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(4-chlorophenyl)propanoyl chloride.

-

Cyclization: Cool a flask containing anhydrous aluminum chloride (AlCl₃, 1.2 eq) in DCM (10 mL/mmol) to 0 °C. Add the crude acid chloride dissolved in DCM dropwise to the AlCl₃ suspension.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with concentrated HCl to decompose the aluminum complex.

-

Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-chloro-1-indanone.

II. The Duality of Reactivity: α-Position vs. Aromatic Ring

Halogenated indanones possess two primary sites of reactivity: the α-carbon adjacent to the carbonyl group and the halogenated aromatic ring. The interplay between these two sites, and the ability to selectively target one over the other, is the cornerstone of their synthetic utility.

A. Reactions at the α-Position: Leveraging Enolate Chemistry

The α-protons of the indanone core are acidic and can be readily removed to form an enolate, which serves as a potent nucleophile. This reactivity is fundamental to a variety of transformations.

The introduction of a second halogen at the α-position can be achieved under either acidic or basic conditions, though the mechanisms and outcomes differ significantly.[7][8]

-

Acid-Catalyzed Halogenation: This reaction proceeds through an enol intermediate.[9][10] Critically, this method typically results in monohalogenation. The introduction of the first electron-withdrawing halogen atom deactivates the enol towards further reaction, preventing polyhalogenation.[7]

-

Base-Promoted Halogenation: In the presence of a base, an enolate is formed, which is more nucleophilic than the enol.[7][8] The initial halogenation product has an even more acidic remaining α-proton due to the inductive effect of the newly introduced halogen. This leads to rapid, successive deprotonation and halogenation, often resulting in polyhalogenated products.[7][8] Therefore, for selective monohalogenation, acidic conditions are strongly preferred.

Diagram: Acid-Catalyzed vs. Base-Promoted α-Halogenation

Caption: Contrasting mechanisms of α-halogenation.

The enolizable nature of the indanone core makes it an excellent partner in various annulation and cycloaddition reactions to construct fused and spirocyclic frameworks.[11] For instance, α-chloroindanones, readily synthesized via α-halogenation, can undergo base-mediated condensation with thiourea to form indenothiazoles or with o-phenylenediamines to yield indenoquinoxalines.[11]

B. Reactions at the Halogenated Aromatic Ring: A Gateway to Functionalization

The halogen atom on the aromatic ring of an indanone serves as a versatile handle for a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The development of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis. Halogenated indanones are excellent substrates for these transformations, allowing for the introduction of a diverse array of substituents onto the aromatic core.

-

Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand.[12][13][14][15] This is a go-to method for synthesizing arylamine derivatives of indanones, which are common motifs in pharmacologically active compounds. The choice of phosphine ligand is crucial for reaction efficiency, especially when dealing with less reactive aryl chlorides or sterically hindered amines.[16]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle for Buch-Hartwig amination.

-

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[17][18][19] It is an invaluable tool for synthesizing arylalkyne-substituted indanones, which can serve as precursors for more complex heterocyclic systems. The reactivity of the aryl halide follows the general trend I > Br > Cl.[17]

Experimental Protocol: Sonogashira Coupling of 6-Bromo-1-Indanone

-

Reaction Setup: To a flame-dried Schlenk flask, add 6-bromo-1-indanone (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Degassing: Evacuate and backfill the flask with argon three times.

-

Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N, 3.0 eq) and the terminal alkyne (1.2 eq).

-

Heating and Monitoring: Heat the reaction mixture to 60-80 °C and stir under argon. Monitor the reaction by TLC.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Wash the filtrate with saturated NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired alkynylated indanone.

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of a strong electron-withdrawing group ortho or para to the halogen can activate the ring for SₙAr.[20][21][22] The carbonyl group of the indanone is an electron-withdrawing group, and its effect is transmitted through the aromatic system. This can facilitate the displacement of a halogen by a nucleophile, particularly when the halogen is in the 5- or 7-position (ortho or para to the point of fusion with the cyclopentanone ring, which influences the electronic distribution).

The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[22] The stability of this intermediate is key to the reaction's success. The rate of reaction is influenced by the electronegativity of the halogen (F > Cl > Br > I), as the first, rate-determining step is the nucleophilic attack, which is facilitated by a more electron-withdrawing halogen.[20][21]

Table: Comparison of Reactivity at α-Position vs. Aromatic Ring

| Feature | Reactivity at α-Position | Reactivity at Aromatic Ring (Halogen) |

| Key Intermediate | Enol / Enolate | Meisenheimer Complex (SₙAr) / Organopalladium species (Cross-coupling) |

| Driving Force | Acidity of α-protons | Electron-withdrawing nature of the indanone core and halogen |

| Common Reactions | Halogenation, Alkylation, Aldol Condensation, Annulation | Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig), SₙAr |

| Influence of Halogen | Inductive effect increases acidity of remaining α-protons | Acts as a leaving group (SₙAr) or oxidative addition site (Cross-coupling) |

| Typical Conditions | Acidic or basic catalysis | Transition metal catalysis (Pd, Cu) or strong nucleophiles with heat |

III. The Influence of Halogen Position and Identity

The position and identity of the halogen atom on the indanone ring exert a profound influence on its reactivity, a critical consideration for strategic synthesis design.

-

Halogen Identity:

-

In cross-coupling reactions , the reactivity order is typically I > Br > OTf > Cl . This is due to the bond dissociation energies of the carbon-halogen bond, which dictates the ease of the initial oxidative addition step.

-

In SₙAr reactions , the trend is reversed: F > Cl > Br > I . Here, the rate-determining step is the nucleophilic attack on the aromatic ring, which is accelerated by the strong inductive electron-withdrawing effect of more electronegative halogens.[21]

-

-

Halogen Position (4, 5, 6, or 7):

-

The electronic influence of the indanone's carbonyl group is strongest at the ortho and para positions (5 and 7). Therefore, halogens at the 5- and 7-positions are generally more activated towards SₙAr than those at the 4- and 6-positions.

-

For cross-coupling reactions , steric hindrance can play a role. A halogen at the 7-position , ortho to the fused ring, may exhibit slightly different reactivity compared to a less hindered position like the 5-position, depending on the bulk of the catalyst and coupling partner.

-

IV. Applications in Drug Discovery and Beyond

The ability to precisely and selectively functionalize the halogenated indanone scaffold has made it an invaluable tool in medicinal chemistry. Systematic structure-activity relationship (SAR) studies often rely on the synthesis of libraries of analogs, where different groups are introduced at various positions.[23] Halogenated indanones serve as ideal starting points for such endeavors. For example, SAR studies on 2-benzylidene-1-indanone derivatives as anti-inflammatory agents have shown that the presence and position of halogen functionalities on the phenyl ring are critical for inhibitory activity against ROS production.[23] This underscores the importance of mastering the reactions detailed in this guide for the rational design of new therapeutic agents.[4]

V. Conclusion

Halogenated indanones are far more than simple intermediates; they are chameleons of chemical reactivity, offering multiple, distinct avenues for molecular elaboration. A deep understanding of the factors governing the competition between α-functionalization and aromatic ring substitution is essential for any scientist seeking to exploit their full potential. By mastering the principles of enolate chemistry, transition-metal catalysis, and nucleophilic aromatic substitution within this specific molecular context, researchers can unlock a vast chemical space, accelerating the discovery and development of the next generation of complex, biologically active molecules.

References

-

Non-Conventional Methodologies in the Synthesis of 1-Indanones. National Institutes of Health (NIH). [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [Link]

-

Indanone synthesis. Organic Chemistry Portal. [Link]

-

Metal-free radical cascade cyclization/haloazidation of enynones to access functionalized 1-indanones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. ResearchGate. [Link]

-

Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. University of Liverpool IT Services. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

-

Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. MDPI. [Link]

-

Recent developments in biological activities of indanones. ResearchGate. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

-

Transition-metal-free approaches to 2,3-diarylated indenones from 2-alkynylbenzaldehydes and phenols with tunable selectivity. RSC. [Link]

-

Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. ACS Publications. [Link]

-

Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ResearchGate. [Link]

-

Highly Enantioselective Hydroxylation of 1-Indanone-Derived β-Ketoesters Catalyzed by a Newly Designed C1-Symmetric Salan-Zr Complex. ACS Publications. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. ResearchGate. [Link]

-

Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages. PubMed. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

6.2 Halogenation of the α-Carbon. KPU Pressbooks. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. SynArchive. [Link]

-

Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

-

Photoinduced inverse Sonogashira coupling reaction. National Institutes of Health (NIH). [Link]

-

Buchwald-Hartwig amination. YouTube. [Link]

-

Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. ACS Publications. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Alpha Halogenation of Enols and Enolates. Chemistry Steps. [Link]

-

Under Nucleophilic Aromatic Substitution conditions, which halogen would be substituted and why? Reddit. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

mechanism of alpha-halogenation of ketones. YouTube. [Link]

-

Alpha Halogenation of Aldehydes and Ketones. Fiveable. [Link]

-

Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades. ACS Publications. [Link]

Sources

- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]

- 8. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Before you continue to YouTube [consent.youtube.com]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Blueprint for the Preliminary Biological Interrogation of 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one: A Prospective Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals in Pharmaceutical and Biotechnology Sectors.

Abstract

The indenone scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This guide outlines a prospective and comprehensive preliminary biological screening strategy for the novel compound, 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one. In the absence of pre-existing biological data for this specific molecule, this document serves as a strategic blueprint, leveraging established activities of structurally related indenone derivatives to propose a logical, tiered screening cascade. This in-depth guide details the causality behind the selection of proposed assays, provides robust, self-validating experimental protocols, and establishes a framework for data interpretation, thereby providing a foundational roadmap for the elucidation of the therapeutic potential of this compound.

Introduction: The Rationale for Screening 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one

The 1-indanone core is a recurring motif in a multitude of pharmacologically active agents, underscoring its significance as a template for drug design.[1][2] Derivatives of this scaffold have exhibited a wide pharmacological spectrum, including potent anti-cancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] Notably, the blockbuster drug Donepezil, an acetylcholinesterase inhibitor for the management of Alzheimer's disease, features an indenone core, highlighting the therapeutic viability of this chemical class.[1][2]

The subject of this guide, 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one, is a halogenated derivative of the 1-indanone scaffold. The introduction of halogen atoms can significantly modulate the physicochemical and pharmacological properties of a molecule, potentially enhancing its bioactivity, membrane permeability, and metabolic stability. The specific substitution pattern of bromine and chlorine on the aromatic ring of the indenone core presents a novel chemical entity with unexplored biological potential.

Given the well-documented and diverse bioactivities of indenone analogues, a systematic preliminary biological screening of 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one is a scientifically meritorious endeavor. This guide proposes a multi-tiered screening approach designed to efficiently and cost-effectively assess its cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibitory potential.

Proposed Tiered Biological Screening Cascade

A tiered or hierarchical screening approach is proposed to systematically evaluate the biological profile of 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one. This strategy prioritizes broad-spectrum primary assays to identify initial areas of activity, followed by more specific secondary and tertiary assays to delineate the mechanism of action and potency.

Caption: Proposed tiered screening cascade for 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one.

Tier 1: Primary Screening Protocols

The initial tier of screening is designed to provide a broad overview of the compound's biological effects, focusing on general cytotoxicity and antimicrobial activity.

General Cytotoxicity Assessment: MTT Assay

Rationale: Many indenone derivatives have demonstrated potent cytotoxicity against cancer cell lines.[6][7][8] A primary cytotoxicity screen against a representative cancer cell line and a normal cell line is essential to determine the compound's general toxicity and potential for selective anticancer activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.